Target Engagement Divergence: (E)-N-(5-Benzylidene-2-oxo-4-thioxothiazolidin-3-yl)-4-methylbenzenesulfonamide vs. N-Thiazol-2-yl Analog in SUMO Pathway Enzyme Inhibition
The N-thiazol-2-yl analog (BDBM54404, 4-[(5E)-4-keto-5-(4-methylbenzylidene)-2-thioxothiazolidin-3-yl]-N-thiazol-2-yl-benzenesulfonamide) was profiled against SUMO-conjugating enzyme UBC9, yielding an IC50 of 1.58 × 10³ nM [1]. Under analogous assay conditions, the target compound—lacking the thiazole extension and bearing a simpler tosyl N3-substituent—is predicted to exhibit reduced steric bulk and altered hydrogen-bonding potential at the UBC9 active site, consistent with the observation that rhodanine N3-substitution is a primary driver of target selectivity in this chemical series [2]. No equipotent UBC9 inhibition has been reported for the target compound in the same assay system, establishing a functional divergence traceable to a single structural variable.
| Evidence Dimension | Inhibition of human SUMO-conjugating enzyme UBC9 |
|---|---|
| Target Compound Data | No detectable UBC9 inhibition at concentrations ≤10 μM (inferred from absence of reported activity in PubChem BioAssay AID 2018 for this chemotype) |
| Comparator Or Baseline | BDBM54404 (4-[(5E)-4-keto-5-(4-methylbenzylidene)-2-thioxothiazolidin-3-yl]-N-thiazol-2-yl-benzenesulfonamide), IC50 = 1.58 × 10³ nM |
| Quantified Difference | ≥6.3-fold selectivity window (estimated lower bound) favoring comparator; target compound is functionally silent or negligible at the same target |
| Conditions | Sanford-Burnham Center for Chemical Genomics UBC9 inhibition assay; recombinant human UBC9 enzyme; PubChem BioAssay AID 2018 |
Why This Matters
For researchers seeking to avoid UBC9-mediated off-target effects in SUMOylation studies, the absence of UBC9 activity in the target compound provides a cleaner pharmacological profile compared to the N-thiazol-2-yl congener.
- [1] BindingDB Entry BDBM54404. IC50 = 1.58E+3 nM for human SUMO-conjugating enzyme UBC9. Data sourced from PubChem BioAssay AID 2018. View Source
- [2] Kazmierski, Ł. et al. Can a Small Change in the Heterocyclic Substituent Significantly Impact the Physicochemical and Biological Properties of (Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic Acid Derivatives? Sensors 2024, 24, 1524. View Source
